3,4-Dichlorobenzonitrile

physical chemistry crystallization purification

Source 3,4-dichlorobenzonitrile specifically for its unique α3β4 nAChR antagonism (IC50 1.8 nM) crucial for addiction and cognition research. This isomer is the essential building block for cyhalofop-butyl herbicide; using incorrect isomers (e.g., 2,6-dichlorobenzonitrile) may lead to off-target effects or synthesis failure. Manufactured via efficient ammoxidation of 3,4-dichlorotoluene (yield >85%), ensuring high purity and cost-effectiveness. Insist on the 3,4-substitution pattern for guaranteed success.

Molecular Formula C7H3Cl2N
Molecular Weight 172.01 g/mol
CAS No. 6574-99-8
Cat. No. B1293625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzonitrile
CAS6574-99-8
Molecular FormulaC7H3Cl2N
Molecular Weight172.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Cl)Cl
InChIInChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
InChIKeyKUWBYWUSERRVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobenzonitrile (CAS 6574-99-8) Technical Profile and Procurement Baseline


3,4-Dichlorobenzonitrile is an aromatic nitrile compound, with a molecular formula of C7H3Cl2N and a molecular weight of 172.01 g/mol [1]. It is a white to brown crystalline powder at room temperature, with a reported melting point range of 74-78 °C (lit.) [2]. The compound is characterized by its insolubility in water and solubility in organic solvents such as methanol, ethanol, and acetone, which is typical for this class of halogenated aromatic nitriles [3]. Its structure is defined by a benzonitrile core with chlorine atoms substituted at the 3- and 4- positions [1].

Why a Simple 'Dichlorobenzonitrile' Purchase is Insufficient: Procurement Risks of 3,4-Dichlorobenzonitrile Substitution


The term "dichlorobenzonitrile" refers to a family of six structural isomers, each with distinct chemical and biological properties that preclude simple one-for-one substitution. For instance, 2,6-dichlorobenzonitrile (dichlobenil) is a known herbicide that inhibits cellulose biosynthesis [1], while 3,4-dichlorobenzonitrile functions primarily as a versatile synthetic intermediate for pharmaceuticals and agrochemicals . These divergent applications stem directly from the specific position of chlorine atoms on the aromatic ring, which dictates reactivity, physicochemical properties (e.g., melting point, solubility), and biological target engagement . Selecting the incorrect isomer can lead to synthesis failure, off-target effects in biological assays, or regulatory non-compliance. Therefore, a rigorous, data-driven selection process is essential for scientific and industrial procurement.

Quantitative Differentiation: 3,4-Dichlorobenzonitrile (CAS 6574-99-8) vs. Key Isomeric and Functional Analogs


Physical Property Differentiation: 3,4-Dichlorobenzonitrile Exhibits the Highest Melting Point Among Dichlorobenzonitrile Isomers

3,4-Dichlorobenzonitrile exhibits a significantly higher melting point compared to its other dichloro-substituted benzonitrile isomers, which is a critical factor for purification, formulation, and handling. Specifically, its melting point is reported at 74-78 °C (lit.) [1]. This is notably higher than the 2,4-isomer (57-61 °C) [2], the 3,5-isomer (64-66 °C) [3], and the 2,6-isomer (dichlobenil, 143-145 °C) [4].

physical chemistry crystallization purification

Synthetic Utility: 3,4-Dichlorobenzonitrile is a Preferred Intermediate for Cyhalofop-butyl Pesticide Synthesis

A key differentiator for 3,4-dichlorobenzonitrile is its established and specific role as a crucial intermediate in the synthesis of the widely used herbicide cyhalofop-butyl [1]. This application is not shared by other dichlorobenzonitrile isomers, which are either active ingredients themselves (e.g., 2,6-dichlorobenzonitrile as the herbicide dichlobenil [2]) or are used in different synthetic pathways. The 3,4-substitution pattern provides a unique handle for further functionalization required in the cyhalofop-butyl synthetic route [1].

agrochemical synthesis pesticide intermediate herbicide

Pharmacological Profile: Potent and Selective Antagonism of α3β4 Nicotinic Acetylcholine Receptors (nAChR)

3,4-Dichlorobenzonitrile exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC50 of 1.8 nM in a functional assay measuring inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. This activity is highly selective; the compound shows approximately 6.7-fold lower potency at the α4β2 nAChR subtype (IC50 = 12 nM) and >4,000-fold lower potency at the related human dopamine transporter (DAT) (IC50 = 8,330 nM) [1]. This profile positions it as a valuable tool compound for studying nAChR pharmacology, specifically α3β4-mediated pathways, which are implicated in nicotine addiction and other neurological processes [1].

pharmacology nicotinic receptors drug discovery

Manufacturing Process Efficiency: Ammoxidation of 3,4-Dichlorotoluene Delivers High Yield and Purity

Recent patents detail a modern, efficient method for producing 3,4-dichlorobenzonitrile via the ammoxidation of 3,4-dichlorotoluene, achieving a molar yield of up to >85% and a product purity of ≥98% [1]. This process represents a significant improvement over traditional, multi-step synthetic routes (e.g., from 1,2-dichlorobenzene via bromination and cyanation [2]) that may have lower overall yields, use hazardous reagents, or generate more waste. The use of a specialized silica gel-carbon nitride catalyst in a turbulent fluidized bed reactor is key to this high efficiency [3].

chemical engineering process chemistry ammoxidation

Validated Application Scenarios for 3,4-Dichlorobenzonitrile (CAS 6574-99-8) Procurement


Agrochemical Intermediate: Synthesis of the Herbicide Cyhalofop-butyl

Procure 3,4-dichlorobenzonitrile specifically for its established role as the key intermediate in the synthesis of cyhalofop-butyl, a widely used aryloxyphenoxypropionate herbicide [1]. The 3,4-substitution pattern is critical for the subsequent chemical transformations in this synthetic route. Using a different dichlorobenzonitrile isomer will result in an incorrect final product and synthesis failure [1].

Pharmacological Tool Compound: Probing α3β4 Nicotinic Acetylcholine Receptors

Utilize 3,4-dichlorobenzonitrile as a potent and selective antagonist for the α3β4 nicotinic acetylcholine receptor (nAChR) subtype [2]. Its low nanomolar potency (IC50 = 1.8 nM) and excellent selectivity over other nAChR subtypes and the dopamine transporter make it a superior research tool for studying the role of α3β4 nAChRs in nicotine addiction, cognitive function, and other neurological pathways [2].

Synthetic Building Block for Advanced Materials and Pharmaceuticals

Employ 3,4-dichlorobenzonitrile as a versatile aromatic building block for constructing more complex molecules in medicinal chemistry and materials science [3]. The nitrile group is a valuable synthetic handle for introducing a variety of functional groups (e.g., carboxylic acids, amines, tetrazoles), and the adjacent chlorine atoms offer additional sites for selective functionalization via cross-coupling reactions [3].

Industrial Production: Sourcing from High-Yield Ammoxidation Processes

For large-scale industrial procurement, prioritize sourcing 3,4-dichlorobenzonitrile that is manufactured using the efficient ammoxidation of 3,4-dichlorotoluene [4]. This process is documented to achieve yields >85% and purity ≥98%, which can lower costs and ensure consistent quality for downstream applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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